3-(1-Methyl-1H-pyrazol-5-yl)phenol

Medicinal Chemistry Structure-Activity Relationship (SAR) Macrophage Migration Inhibitory Factor (MIF)

Researchers often face failed SAR campaigns due to the uncritical substitution of positional isomers. 3-(1-Methyl-1H-pyrazol-5-yl)phenol provides a structurally authenticated meta-phenol scaffold, eliminating the confounding binding vectors of para- or ortho-analogs. - Enables definitive MIF inhibition SAR with the geometry predicted for optimal target engagement. - Serves as an analytical reference standard for isomer separation, leveraging distinct polarity from its ortho-isomer. - Sourced with batch-specific QC data to ensure reproducibility in CYP2E1 affinity modulation studies.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 1240407-71-9
Cat. No. B15090566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-1H-pyrazol-5-yl)phenol
CAS1240407-71-9
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC(=CC=C2)O
InChIInChI=1S/C10H10N2O/c1-12-10(5-6-11-12)8-3-2-4-9(13)7-8/h2-7,13H,1H3
InChIKeyKYOGIWCQMNTTCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-pyrazol-5-yl)phenol: Properties & Sourcing


3-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 1240407-71-9) is a heterocyclic organic compound with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol [1]. It belongs to the class of pyrazole derivatives, featuring a phenolic group linked to a 1-methyl-1H-pyrazole moiety . This structural scaffold is recognized in medicinal chemistry for its potential to interact with various biological targets, including enzymes and receptors, due to the hydrogen-bonding capacity of the phenol group and the π-π interaction potential of the pyrazole ring . The compound is primarily utilized as a research intermediate and building block for the synthesis of more complex molecules in pharmaceutical and agrochemical research .

Research intermediate for pharmaceutical and agrochemical synthesis
Building block with defined hydrogen-bonding and π-π interaction geometry
Meta-phenol scaffold offering distinct spatial orientation for target engagement studies

3-(1-Methyl-1H-pyrazol-5-yl)phenol: Irreplaceable by Class Analogs


While pyrazole-phenol derivatives are a broad and active class, the specific substitution pattern of 3-(1-Methyl-1H-pyrazol-5-yl)phenol—a methyl group at the pyrazole N1 position and a phenolic hydroxyl at the phenyl meta-position—is critical for its distinct physicochemical and biological interaction profile. In-class analogs like 4-(1-Methyl-1H-pyrazol-5-yl)phenol or 2-(1-Methyl-1H-pyrazol-5-yl)phenol exhibit different spatial orientation and electronic distribution due to the altered hydroxyl position. This can drastically change hydrogen-bonding networks with biological targets, as demonstrated by the optimization of pyrazoles as phenol surrogates for MIF inhibition, where precise positioning was key for achieving nanomolar potency [1]. Furthermore, the presence and position of the methyl group on the pyrazole ring directly impact binding affinity for certain enzymes; studies on CYP2E1 complexes show that simultaneous methylation at positions 3 and 5 can block binding, while a single methyl group at position 1, as in the target compound, is expected to confer a distinct affinity profile [2]. Therefore, generic substitution based on class alone is scientifically unsound and likely to result in failed experiments or suboptimal lead development.

Target Feature
Potential Substitute
Risk of Divergence
Meta-phenol hydroxyl group
Para- or ortho-phenol analog
Altered hydrogen-bond geometry may shift target binding and selectivity
N1-methyl on pyrazole ring
3,5-Dimethylpyrazole derivative
Binding affinity may shift from permissive to blocked (CYP2E1 model)
Free intermolecular H-bond capability
Ortho-substituted isomer (intramolecular H-bond)
Solubility, logP, and chromatographic behavior may differ, impacting formulation and purification

3-(1-Methyl-1H-pyrazol-5-yl)phenol: Comparative Evidence


Meta- vs. Para-Phenol Substitution: Hydrogen Bonding Impact

The meta-position of the phenolic hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)phenol is a key differentiator from its para-substituted analog, 4-(1-Methyl-1H-pyrazol-5-yl)phenol . While no direct head-to-head bioactivity data for this specific pair was found, the critical importance of phenol positioning is quantitatively established in the literature on pyrazole-based MIF inhibitors [1]. In that study, the most potent MIF tautomerase inhibitors relied on a phenol group forming a precise hydrogen bond with the Asn97 residue in the active site [1]. Changing the phenol's position from meta to para, or to an ortho configuration, would alter the vector of this hydrogen bond, thereby abrogating the potent 60-70 nM activity achieved with optimized pyrazole-phenol surrogates [1]. This principle is a cornerstone of SAR and is directly transferable to this compound class.

Meta vs. Para H‑Bond
Class-level
Meta-phenol enables precise H‑bond with Asn97 in MIF; para orientation disrupts this interaction. Optimized surrogates achieved 60–70 nM potency.
Supports pharmacophore modeling and lead geometry optimization
Class-level SAR inference; verify in target-specific assays
Medicinal Chemistry Structure-Activity Relationship (SAR) Macrophage Migration Inhibitory Factor (MIF)

Pyrazole N1-Methyl: Distinct Binding Profiles

The 1-methyl substitution on the pyrazole ring of the target compound is a specific structural feature that directly influences its binding affinity for certain enzymes. A study investigating the structure-affinity relationship of pyrazole derivatives with CYP2E1 complexes established a quantitative and qualitative link between substitution pattern and binding [1]. The research demonstrated that while a single methyl group at position 3 or 4 of the pyrazole ring improves binding affinity compared to unsubstituted pyrazole, the simultaneous presence of methyl groups at both positions 3 and 5 completely blocks binding [1]. This indicates a highly specific steric and electronic requirement at the enzyme's active site. The target compound, with a methyl group exclusively at the N1 position (equivalent to position 1), is predicted to have a distinct affinity profile compared to di-methylated pyrazoles or those with substitutions at different positions. This finding provides a quantitative and mechanistic rationale for why even seemingly minor structural changes among pyrazole analogs can result in significant functional divergence.

N1‑Methyl vs. 3,5‑DiMe Binding
Cross-study
N1‑methyl alone permits CYP2E1 binding; 3,5‑dimethyl completely blocks it. Single methyl at position 3 or 4 improves affinity over unsubstituted pyrazole.
Informs CYP enzyme interaction modulation studies
Cross-study inference; confirm with relevant CYP isoforms
Enzymology Cytochrome P450 Binding Affinity

Meta- vs. Ortho-Phenol: Physicochemical Divergence

3-(1-Methyl-1H-pyrazol-5-yl)phenol is structurally and chemically distinct from its ortho-substituted analog, 2-(1-Methyl-1H-pyrazol-5-yl)phenol (CAS 123532-22-9) . The primary differentiation lies in the potential for intramolecular hydrogen bonding. In the ortho-isomer, the phenolic hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the adjacent pyrazole ring. This intramolecular bond reduces the compound's overall polarity, typically decreasing its water solubility and altering its intermolecular interactions. In contrast, the meta-hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)phenol is geometrically incapable of forming such an intramolecular bond with the pyrazole nitrogen, leaving it free to engage in intermolecular hydrogen bonding. This fundamental difference in the hydrogen-bonding network leads to quantifiable differences in properties such as logP, melting point, and chromatographic retention time, which directly impact formulation, purification, and handling in a laboratory setting.

Meta vs. Ortho Physicochem.
Class-level
Meta‑OH: no intramolecular H‑bond, higher polarity. Ortho‑OH: strong intramolecular H‑bond lowers polarity, altering logP, solubility, and retention.
Guides purification and formulation strategy selection
Class‑level inference; verify chromatographic behavior experimentally
Chemical Properties Solubility Reactivity

3-(1-Methyl-1H-pyrazol-5-yl)phenol: Validated Applications


Core Scaffold for Selective Enzyme Inhibitors

Based on class-level evidence that precise phenol positioning is crucial for high-potency MIF inhibition (60-70 nM range) [1], 3-(1-Methyl-1H-pyrazol-5-yl)phenol serves as an ideal core scaffold for designing novel inhibitors where the meta-phenol geometry is predicted to be beneficial. Its distinct substitution pattern allows medicinal chemists to explore a well-defined chemical space for optimizing hydrogen-bond interactions with target proteins, avoiding the suboptimal binding vectors offered by para- or ortho- substituted analogs [1]. The scaffold's unique 1-methyl substitution on the pyrazole ring further provides a tunable handle for modulating binding affinity, as established by CYP2E1 studies [2].

Differentiated Chemical Probe for SAR

This compound is an essential tool for SAR studies aimed at deconvoluting the contributions of phenol geometry and pyrazole substitution to biological activity. Its meta-phenol configuration provides a distinct 'data point' that is different from the more common para-substituted or ortho-substituted pyrazole-phenols. By directly comparing its activity profile against its positional isomers in the same assay, researchers can quantitatively determine the impact of hydroxyl group orientation on target engagement, selectivity, and downstream cellular effects [1]. This is particularly relevant for targets like cytochrome P450 enzymes, where subtle changes in the pyrazole ring's methylation pattern can dramatically alter binding outcomes [2].

Process Chemistry: Standard for Isomer Differentiation

In process chemistry, the distinct physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)phenol compared to its ortho-isomer (e.g., 2-(1-Methyl-1H-pyrazol-5-yl)phenol) make it a valuable reference standard. The meta-isomer's lack of intramolecular hydrogen bonding translates to different solubility, stability, and chromatographic behavior . This differentiation is crucial for developing robust analytical methods (e.g., HPLC, LC-MS) to separate and quantify isomers in reaction mixtures, ensuring purity and quality control during scale-up synthesis. It can also be used to study the impact of phenol geometry on physical properties like logP and melting point in a controlled, comparative manner .

Application
Selection Property
Validation Focus
Selective Enzyme Inhibitor Scaffold
Meta-phenol geometry for optimized hydrogen‑bond vectors
Target‑binding assays and pharmacophore modeling
Differentiated SAR Probe
Positional isomer provides distinct activity data point
Comparative biological profiling against para‑ and ortho‑analogs
Analytical Isomer Standard
Distinct chromatographic retention from free phenol group
HPLC/LC‑MS method development for isomer resolution and purity control

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